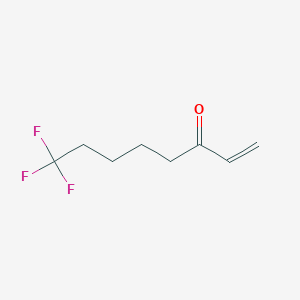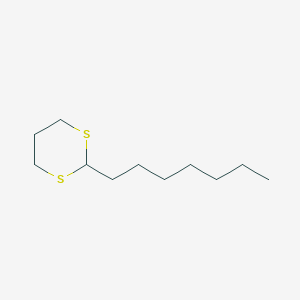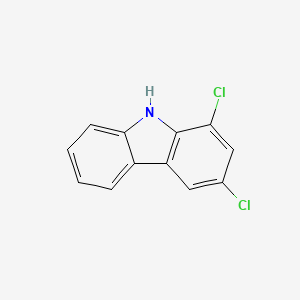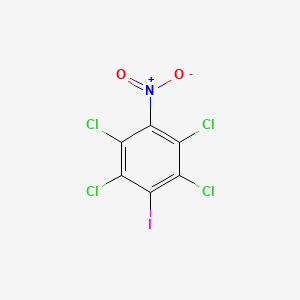
1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound has a methyl group at the 5-position of the oxazole ring and a propylurea moiety attached to the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with propylamine and a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted oxazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea is not well-defined. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Methyl-1,2-oxazol-3-yl)methanol: A similar compound with a hydroxyl group instead of a propylurea moiety.
1-(5-Methyl-1,2-oxazol-3-yl)-3-(2-nitrophenyl)urea: Another derivative with a nitrophenyl group.
Uniqueness
1-(5-Methyl-1,2-oxazol-3-yl)-3-propylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propylurea moiety differentiates it from other oxazole derivatives, potentially offering unique reactivity and applications.
Propriétés
Numéro CAS |
55807-58-4 |
|---|---|
Formule moléculaire |
C8H13N3O2 |
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
1-(5-methyl-1,2-oxazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-9-8(12)10-7-5-6(2)13-11-7/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |
Clé InChI |
MBHPWCUFOCNZNF-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC1=NOC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
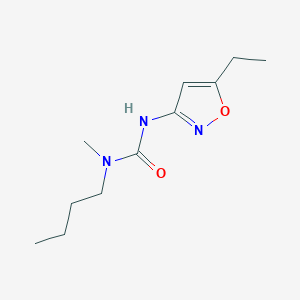
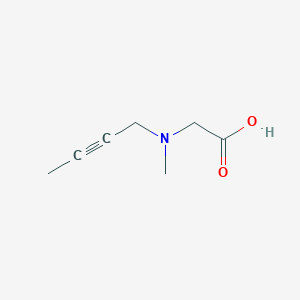

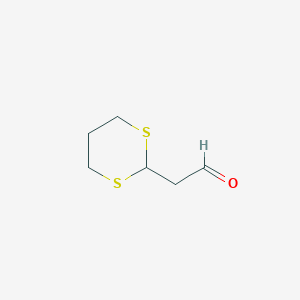

![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)


